tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
tert-Butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 207405-61-6) is a bicyclic organic compound with the molecular formula C₁₁H₁₈N₂O₃ and a molecular weight of 226.27 g/mol . It belongs to the class of 2-azabicyclo[2.2.1]heptane derivatives, characterized by a fused bicyclo[2.2.1] framework containing a nitrogen atom in the bridgehead position. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for developing bioactive molecules targeting neurological or metabolic disorders . It is supplied as a research-grade chemical (e.g., 25 µL sample solution at 10 mM concentration) and requires storage at room temperature .
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-4-8(13)5-9(7)12-15/h7-8,15H,4-6H2,1-3H3/b12-9- |
InChI Key |
ACQUHAODYILYFJ-XFXZXTDPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC\2CC1C/C2=N/O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2=NO |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Chemical Reactions Analysis
tert-Butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include oxime, amine, and substituted ester derivatives.
Scientific Research Applications
tert-Butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, while the bicyclic structure provides rigidity and specificity in binding . The pathways involved include enzyme inhibition and modulation of biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 2-azabicyclo[2.2.1]heptane derivatives allows for systematic comparisons. Below is a detailed analysis of key analogs:
Structural Analogues and Their Properties
Key Differences and Implications
Stereochemistry: Stereospecific hydroxy derivatives (e.g., 1R,4R,5R configuration) exhibit enhanced enantioselectivity in drug-receptor interactions compared to non-chiral analogs .
Bicyclo System Variations :
- The [2.2.1] system (e.g., tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) offers greater ring strain and conformational rigidity than the [2.1.1] system, influencing metabolic stability .
- Incorporation of 2-oxa (oxygen atom) in the bicyclo framework (e.g., tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) alters electron distribution and solubility .
Synthetic Utility: Hydroxyimino derivatives are often synthesized via condensation reactions of ketones with hydroxylamine, whereas oxo analogs are typically generated through oxidation of alcohols or direct cyclization strategies .
Pharmacological and Physicochemical Comparisons
- Solubility: Hydroxyimino and hydroxy derivatives show higher aqueous solubility than oxo or acetylated analogs due to polar functional groups .
- Stability: Oxo derivatives are prone to nucleophilic attack, whereas hydroxyimino compounds may exhibit tautomerism under acidic conditions .
- Bioactivity : The [2.2.1] bicyclo framework is prevalent in neuromodulators due to its structural mimicry of natural alkaloids, while [2.2.2] systems (e.g., tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate) are more common in kinase inhibitors .
Biological Activity
Chemical Identity and Structure
tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 207405-61-6, is a compound that belongs to the class of nitrogen-containing heterocycles, specifically the azabicycloalkanes. Its molecular formula is with a molecular weight of approximately 226.27 g/mol. The compound features a bicyclic structure that is significant for its biological activity.
Biological Activity
Pharmacological Properties
Research indicates that compounds with the azabicyclo structure exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. The presence of the hydroxyimino group in this compound enhances its reactivity and may contribute to its pharmacological properties.
Mechanism of Action
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, such as enzymes or receptors involved in various metabolic pathways. For example, it may act as an inhibitor of certain enzymes that are crucial for pathogen survival or inflammation processes.
Research Findings
Case Studies and Experimental Data
Several studies have focused on the biological effects of related azabicyclo compounds, providing insights into their mechanisms and potential therapeutic applications:
- Antimicrobial Activity : In vitro studies have demonstrated that azabicyclo compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, a study showed that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.
- Neuroprotective Effects : Another line of research explored the neuroprotective potential of azabicyclo compounds in models of neurodegenerative diseases. Compounds similar to this compound have been shown to reduce oxidative stress and apoptosis in neuronal cells.
- Anti-inflammatory Properties : Compounds within this class have also been investigated for their ability to modulate inflammatory responses. Studies indicated that they could downregulate pro-inflammatory cytokines in cell culture models.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl (5Z)-5-hydroxyimino-2-azabicyclo[2.2.1]heptane-2-carboxylate?
The synthesis typically involves functionalizing the 2-azabicyclo[2.2.1]heptane scaffold. A common approach is palladium-catalyzed cross-coupling reactions, such as amination using heteroaryl halides (e.g., describes analogous Pd-catalyzed amination for 7-azabicyclo derivatives). For introducing the hydroxyimino group, methods like oxime formation via condensation of ketones with hydroxylamine may be employed. Post-functionalization with tert-butyl carboxylate groups often uses Boc-protection strategies under anhydrous conditions with DCC (dicyclohexylcarbodiimide) as a coupling agent .
Q. How is the stereochemical integrity of the (5Z)-hydroxyimino group validated?
The Z-configuration of the hydroxyimino group can be confirmed via X-ray crystallography (e.g., provides crystallographic data for structurally related bicyclo compounds) and NMR spectroscopy. Nuclear Overhauser Effect (NOE) experiments or coupling constants (J-values) between the imino proton and adjacent substituents are critical for distinguishing Z/E isomers. For example, in similar oxime derivatives, coupling constants <2 Hz typically indicate a trans (E) configuration, while larger values suggest cis (Z) .
Q. What purification methods are effective for isolating this compound?
Column chromatography (SiO₂, hexane/EtOAC gradients) is widely used, as demonstrated in the purification of tert-butyl 3-oxo-2-azabicyclo derivatives ( ). For polar intermediates, reverse-phase HPLC or preparative TLC may enhance resolution. Post-purification, lyophilization or recrystallization from solvents like dioxane/hexane mixtures ensures high purity (>95%) .
Advanced Research Questions
Q. How can conflicting crystallographic data for bicyclo[2.2.1]heptane derivatives be resolved?
Discrepancies in unit cell parameters or bond angles may arise from polymorphism or solvent inclusion. For example, reports monoclinic (P21) crystal symmetry with β = 100.013°, while similar compounds in show variations in packing. To resolve conflicts, refine data using software like SHELXL ( ) and validate against multiple datasets. High-resolution synchrotron data or low-temperature (100 K) measurements improve accuracy .
Q. What mechanistic insights explain low yields in Pd-catalyzed functionalization of the bicyclo scaffold?
Steric hindrance from the bicyclic framework and tert-butyl group can impede catalyst accessibility. highlights that Pd-bisimidazol-2-ylidene complexes enhance catalytic efficiency for bulky substrates. Optimizing reaction conditions (e.g., higher catalyst loading, prolonged reaction times) and using polar aprotic solvents (dioxane, DMF) improve yields. Monitoring via LCMS ( ) helps identify intermediates and byproducts .
Q. How does the hydroxyimino group influence the compound’s reactivity in nucleophilic substitutions?
The hydroxyimino group acts as a directing group, facilitating regioselective functionalization at the adjacent carbon. For instance, describes thiourea formation via reaction with benzyl isothiocyanate under mild conditions. However, the Z-configuration may sterically hinder some reactions, requiring activation via protonation or metal coordination. DFT calculations can predict reactive sites and guide experimental design .
Methodological Recommendations
- Handling hygroscopic intermediates : Store under inert gas (N₂/Ar) and use anhydrous solvents to prevent decomposition ().
- Troubleshooting low solubility : Pre-warm solvents to 37°C and use ultrasonic baths to disperse aggregates ().
- Validating synthetic products : Combine HRMS, ¹H/¹³C NMR, and single-crystal XRD for unambiguous confirmation ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
